2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
“2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring . Compounds containing this moiety have been recognized for their wide range of applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine core, along with the 2,4-dimethoxybenzamide group attached via an ethyl linker. The exact structure would need to be determined through techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific functional groups present in the molecule. For instance, the imidazo[1,2-a]pyridine moiety might undergo reactions typical of heterocyclic compounds, while the benzamide group might participate in reactions typical of amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the imidazo[1,2-a]pyridine moiety might influence its electronic properties, while the 2,4-dimethoxybenzamide group might influence its solubility .
Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives as Anticancer and Anti-5-lipoxygenase Agents
- This study discusses the synthesis of novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their biological evaluation as anticancer and anti-5-lipoxygenase agents. The research emphasizes the potential of pyrazolopyrimidines derivatives in medicinal chemistry, particularly for their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Applications
Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents
- This research elaborates on the synthesis of several novel heterocyclic compounds derived from visnaginone and khellinone, which exhibited significant anti-inflammatory and analgesic activities. The compounds showed high inhibitory activity on COX-2 selectivity, demonstrating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Photophysical Properties
Pyridyl Substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides with Aggregation Enhanced Emission and Multi-stimuli-responsive Properties
- The study presents the synthesis of 1,8-naphthalimide derivatives that exhibit luminescent properties in both solid state and solution, with applications in materials science for sensors or optical devices. These compounds form nano-aggregates with enhanced emission in aqueous solutions, demonstrating the utility of such chemical structures in developing advanced materials (Srivastava et al., 2017).
Antimicrobial Activity
Synthesis and Characterization of Novel Polyimides Derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine Dianhydride and Aromatic Diamines
- This paper explores the synthesis of new polyimides holding pyridine moieties, which exhibited good thermal stability and mechanical properties. While the study focuses on the material properties of polyimides, such compounds' structural motifs can inform the design of molecules with potential antimicrobial properties due to their robust and stable structures (Wang et al., 2006).
Mechanism of Action
Target of Action
The compound 2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide belongs to the class of imidazo[1,2-a]pyridines . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.
Future Directions
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-7-9-22-12-14(21-18(22)10-13)6-8-20-19(23)16-5-4-15(24-2)11-17(16)25-3/h4-5,7,9-12H,6,8H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOSMVTEAZGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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